

2-Amino-6-(trifluoromethyl)pyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)pyridine

Cat. No.: B1268507

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-6-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and key applications.

Core Data Presentation

The fundamental properties of **2-Amino-6-(trifluoromethyl)pyridine** are summarized below, providing a quick reference for researchers.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	34486-24-3
Molecular Formula	C ₆ H ₅ F ₃ N ₂
Molecular Weight	162.11 g/mol [1] [2]
IUPAC Name	6-(Trifluoromethyl)pyridin-2-amine
SMILES	Nc1cccc(n1)C(F)(F)F
InChI Key	NFYYDQMFURPHCC-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value
Appearance	White to light yellow crystalline powder
Melting Point	85-89 °C [1] [3]
Boiling Point	192.1 ± 40.0 °C (Predicted) [3] [4]
Density	1.4 ± 0.1 g/cm ³ [4]
pKa	3.13 ± 0.24 (Predicted)
Solubility	Soluble in Methanol [3]

Table 3: Safety Information

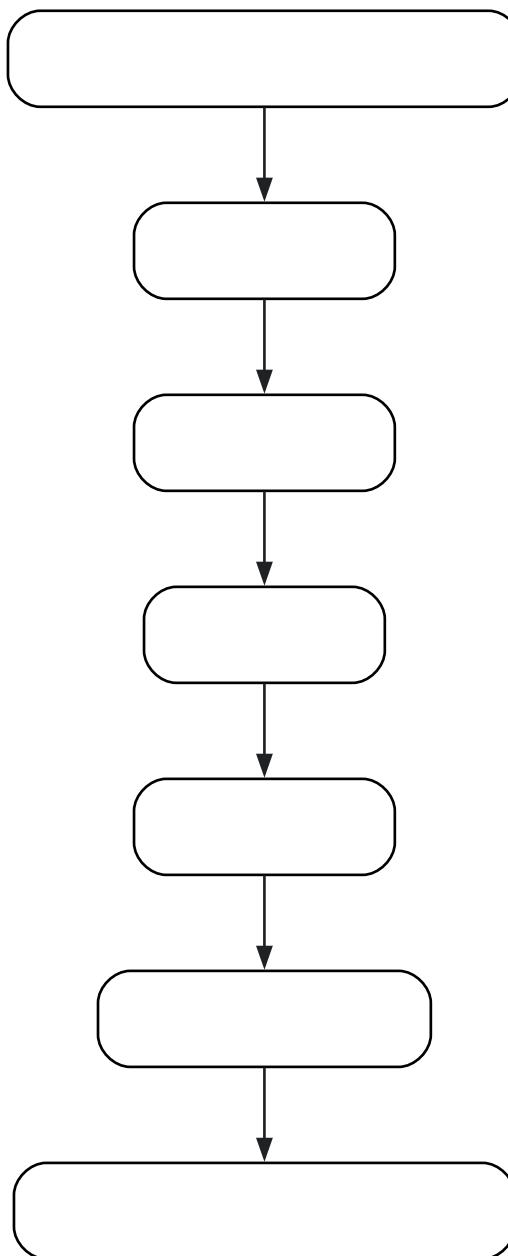
Hazard Statement	GHS Classification
H300	Fatal if swallowed [5]
H315	Causes skin irritation [5]
H317	May cause an allergic skin reaction [5]
H319	Causes serious eye irritation [5]
H335	May cause respiratory irritation [5]
Signal Word	Danger

Experimental Protocols

While specific, detailed protocols for the industrial synthesis of **2-Amino-6-(trifluoromethyl)pyridine** are proprietary, a general and widely applicable laboratory-scale synthesis involves the nucleophilic aromatic substitution of a corresponding chloropyridine. Furthermore, its utility as a building block is often demonstrated in cross-coupling reactions.

Protocol 1: Generalized Synthesis via Amination

This protocol describes a generalized method for the synthesis of **2-Amino-6-(trifluoromethyl)pyridine** from 2-Chloro-6-(trifluoromethyl)pyridine.


Materials:

- 2-Chloro-6-(trifluoromethyl)pyridine
- Aqueous ammonia (28-30%) or ammonia in a suitable solvent
- Autoclave or sealed reaction vessel
- Solvent (e.g., Dioxane, THF)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- In a high-pressure autoclave, combine 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) with an excess of aqueous ammonia.
- Seal the vessel and heat the reaction mixture to 150-180°C for 5-10 hours. The internal pressure will increase significantly.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

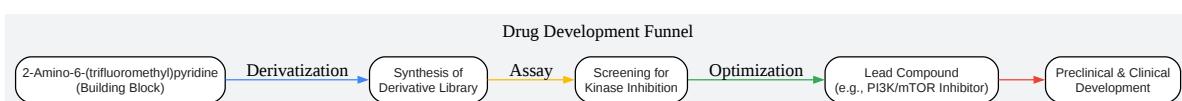
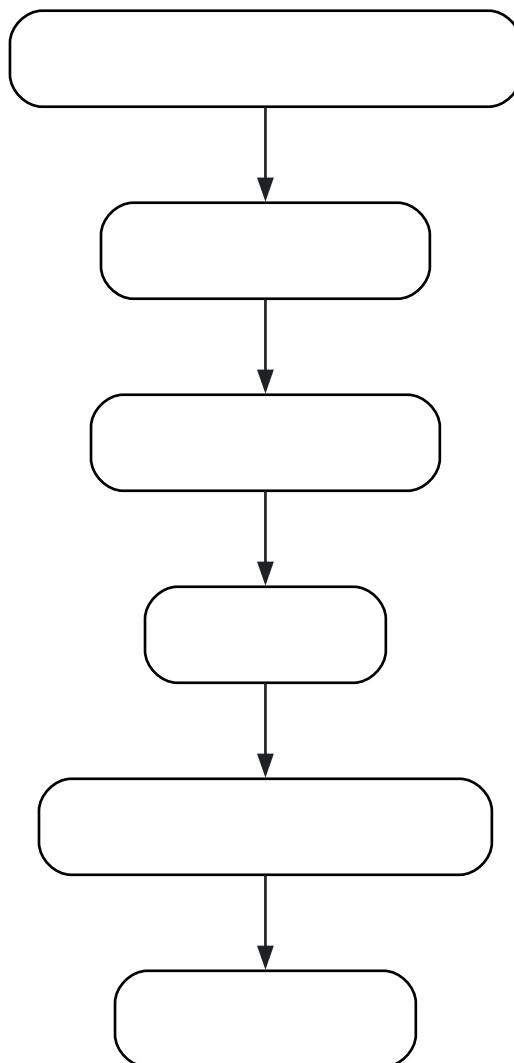
- Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield **2-Amino-6-(trifluoromethyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Amino-6-(trifluoromethyl)pyridine**.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how **2-Amino-6-(trifluoromethyl)pyridine** can be used as a nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction to form more complex molecules. This involves its conversion to a boronic acid or ester derivative first.



Materials:

- **2-Amino-6-(trifluoromethyl)pyridine** derived boronic acid or pinacol ester
- Aryl or heteroaryl bromide (1.0 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Dioxane, Toluene, water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dried reaction flask, add the **2-Amino-6-(trifluoromethyl)pyridine** boronic acid derivative (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
- Purge the flask with an inert gas for 10-15 minutes.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the reaction to 80-100°C and stir vigorously under the inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- To cite this document: BenchChem. [2-Amino-6-(trifluoromethyl)pyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268507#2-amino-6-trifluoromethyl-pyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com